The Multifaceted Role of CCN1 Protein in Angiogenesis: A Technical Guide
The Multifaceted Role of CCN1 Protein in Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The matricellular protein CCN1, also known as Cysteine-rich angiogenic inducer 61 (CYR61), is a critical regulator of angiogenesis, the formation of new blood vessels from pre-existing ones. This process is fundamental in both physiological development and pathological conditions such as tumor growth and wound healing. CCN1's function in angiogenesis is pleiotropic, encompassing the promotion of endothelial cell adhesion, migration, proliferation, survival, and the formation of capillary-like structures.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms underlying CCN1's pro-angiogenic activities, detailed experimental protocols for assessing its function, and a summary of quantitative data from key studies.
Core Functions of CCN1 in Angiogenesis
CCN1 exerts its pro-angiogenic effects primarily through direct interaction with integrin receptors on the surface of endothelial cells.[1][4] The most well-characterized of these are integrins αvβ3 and α6β1.[1][4] Binding of CCN1 to these receptors initiates a cascade of intracellular signaling events that drive the various stages of angiogenesis.
Endothelial Cell Adhesion and Migration
A crucial initial step in angiogenesis is the adhesion of endothelial cells to the extracellular matrix (ECM) and their subsequent migration. CCN1 serves as an adhesive substrate for endothelial cells, a function mediated predominantly by integrin αvβ3.[1][5] This interaction is critical for the recruitment and directional movement of endothelial cells towards angiogenic stimuli.
Endothelial Cell Proliferation and Survival
CCN1 promotes the proliferation of endothelial cells, often in synergy with other growth factors like Vascular Endothelial Growth Factor (VEGF).[3] This mitogenic effect is largely dependent on its binding to integrin αvβ3.[3] Furthermore, CCN1 enhances endothelial cell survival by protecting them from apoptosis, a process also mediated by integrin αvβ3.
Endothelial Tube Formation
The final step in the formation of a new blood vessel is the organization of endothelial cells into three-dimensional, capillary-like structures, a process known as tube formation. CCN1 has been demonstrated to induce endothelial tube formation in in vitro models, a key indicator of its potent pro-angiogenic capabilities.[1]
CCN1 Signaling Pathways in Angiogenesis
The binding of CCN1 to its integrin receptors triggers several downstream signaling pathways that are central to its pro-angiogenic functions.
MAPK/ERK and PI3K/Akt Pathways
Upon engagement of integrin αvβ3, CCN1 activates the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and the Phosphoinositide 3-Kinase (PI3K)/Akt signaling cascades.[6] These pathways are crucial for promoting cell proliferation, survival, and migration.
Interaction with VEGF Signaling
CCN1 exhibits a complex and important interplay with VEGF, a master regulator of angiogenesis. CCN1 can regulate the expression and bioavailability of VEGF.[7] Moreover, CCN1 can modulate VEGF receptor signaling, indicating a synergistic relationship in promoting angiogenesis.[8][9]
Hippo and Notch Signaling Pathways
Recent studies have implicated CCN1 in the regulation of the Hippo and Notch signaling pathways in endothelial cells. The Hippo pathway co-activator YAP is a transcriptional target of CCN1 signaling, and CCN1 can, in turn, be regulated by YAP, forming a feedback loop.[6][10][11] CCN1 also influences Notch signaling, which is critical for the specification of endothelial tip and stalk cells during vessel sprouting.[8][9]
Quantitative Data on CCN1's Angiogenic Effects
The following tables summarize quantitative data from various studies investigating the pro-angiogenic functions of CCN1.
| Parameter | Cell Type | CCN1 Concentration | Observed Effect | Reference |
| Cell Adhesion | Human Cord Blood Endothelial Cells (hCBEC) | 100 ng/mL | 78% increase in attached cells | [5] |
| Metabolic Activity | Re-endothelialized BioVaM | 100 ng/mL | 12-fold increase in lactate (B86563) concentration | [5] |
| Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | 100 ng/mL | Significant increase in BrdU incorporation, comparable to 50 ng/mL VEGF | [12][13] |
| Cell Migration | CD34+ cells | 10 ng/mL - 100 ng/mL | Significant, dose-dependent increase in migration | [13] |
| In Vivo Angiogenesis | Mouse Matrigel Plug Assay | 50 ng/mL | Significant induction of neovascularization | [12][13] |
| VEGF Secretion | MDA-MB-231 breast cancer cells | Endogenous overexpression | ~4.8-fold higher VEGF secretion compared to low CCN1-expressing cells | [14] |
| VEGF Secretion | Hs578T breast cancer cells | Endogenous overexpression | ~6.8-fold higher VEGF secretion compared to low CCN1-expressing cells | [14] |
Experimental Protocols
Detailed methodologies for key experiments to assess the angiogenic function of CCN1 are provided below.
Endothelial Cell Proliferation Assay (BrdU Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM-2)
-
Recombinant Human CCN1 Protein
-
BrdU Labeling Reagent (10 mM)
-
Fixing/Denaturing Solution
-
Anti-BrdU Antibody
-
HRP-conjugated Secondary Antibody
-
TMB Substrate
-
Stop Solution
-
96-well tissue culture plates
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in EGM-2 and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 6-8 hours.
-
Treat the cells with varying concentrations of recombinant CCN1 (e.g., 10, 50, 100 ng/mL) or a vehicle control in low-serum medium for 16-24 hours.
-
Add BrdU labeling reagent to a final concentration of 10 µM to each well and incubate for 2-4 hours.
-
Remove the labeling medium and fix the cells with Fixing/Denaturing Solution for 30 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Add anti-BrdU antibody and incubate for 1 hour at room temperature.
-
Wash the wells three times with PBS.
-
Add HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the wells three times with PBS.
-
Add TMB substrate and incubate until color develops.
-
Add Stop Solution and measure the absorbance at 450 nm using a microplate reader.
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of endothelial cells to migrate and close a "wound" created in a confluent monolayer.
Materials:
-
HUVECs
-
EGM-2
-
Recombinant Human CCN1 Protein
-
6-well tissue culture plates
-
Sterile 200 µL pipette tip
Protocol:
-
Seed HUVECs in 6-well plates and grow to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with low-serum medium containing different concentrations of CCN1 (e.g., 10, 50, 100 ng/mL) or a vehicle control.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope with a camera.
-
Quantify the wound closure by measuring the area of the gap at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure can be calculated as: ((Area_t0 - Area_tx) / Area_t0) * 100.
Endothelial Tube Formation Assay (Matrigel Assay)
This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Materials:
-
HUVECs
-
EGM-2
-
Recombinant Human CCN1 Protein
-
Matrigel (growth factor reduced)
-
96-well tissue culture plates (pre-chilled)
-
Calcein AM (for visualization)
Protocol:
-
Thaw Matrigel on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel and allow it to solidify at 37°C for 30-60 minutes.
-
Resuspend HUVECs in low-serum medium containing various concentrations of CCN1 (e.g., 50, 100 ng/mL) or a vehicle control.
-
Seed 1.5 x 10^4 cells onto the solidified Matrigel in each well.
-
Incubate the plate at 37°C for 4-18 hours.
-
Visualize the tube formation using a phase-contrast microscope. For quantitative analysis, the cells can be labeled with Calcein AM.
-
Capture images and quantify the extent of tube formation by measuring parameters such as the total tube length, number of branch points, and number of loops using image analysis software.
Visualizations
Signaling Pathways
Caption: CCN1 signaling pathways in endothelial cells.
Experimental Workflows
Caption: Workflows for key angiogenesis assays.
Conclusion
CCN1 is a potent pro-angiogenic matricellular protein that plays a pivotal role in orchestrating the complex process of new blood vessel formation. Its ability to interact with multiple integrin receptors and modulate key signaling pathways, including MAPK/ERK, PI3K/Akt, Hippo, and Notch, underscores its significance as a therapeutic target in diseases characterized by aberrant angiogenesis, such as cancer and ischemic disorders. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals seeking to further elucidate the multifaceted functions of CCN1 and explore its therapeutic potential.
References
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- 2. researchgate.net [researchgate.net]
- 3. CCN1/CYR61: the very model of a modern matricellular protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comparison of Methods for Quantifying Angiogenesis in the Matrigel Assay In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. CCN1 interlinks integrin and hippo pathway to autoregulate tip cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulating the regulators of angiogenesis by CCN1 and taking it up a Notch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CCN1 acutely increases nitric oxide production via integrin αvβ3-Akt-S6K-phosphorylation of endothelial nitric oxide synthase at the serine 1177 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. mbl.edu [mbl.edu]
- 11. corning.com [corning.com]
- 12. researchgate.net [researchgate.net]
- 13. The angiogenic factor CCN1 promotes adhesion and migration of circulating CD34+ progenitor cells: potential role in angiogenesis and endothelial regeneration | Blood | American Society of Hematology [ashpublications.org]
- 14. CCN1 promotes vascular endothelial growth factor secretion through αvβ3 integrin receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
